5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid

Catalog No.
S12223389
CAS No.
1781041-00-6
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-car...

CAS Number

1781041-00-6

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-c]triazole-6-carboxylic acid

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-2-1-4-3-7-8-9(4)5/h3,5H,1-2H2,(H,10,11)

InChI Key

YCBASQHWEWFKIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=NN2C1C(=O)O

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid is a bicyclic compound characterized by its unique triazole and pyrrole structures. Its molecular formula is C₆H₇N₃O₂, and it has a molecular weight of approximately 153.14 g/mol . The compound features a carboxylic acid functional group, which contributes to its potential reactivity and biological activity.

Typical for carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine.
  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid has shown promising biological activities. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Often synthesized via cyclization of appropriate precursors containing both pyrrole and triazole moieties.
  • Multicomponent Reactions: These involve combining multiple reactants in a single reaction vessel to form the desired product efficiently.
  • Functional Group Transformations: Starting from simpler compounds, functional groups can be modified to yield the target compound.

This compound has various applications in:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for drug development.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Investigated for use in creating novel materials with unique properties.

Interaction studies involving 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid focus on:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Studies on how this compound is metabolized in biological systems help assess its efficacy and safety.

Such studies are crucial for evaluating its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-4H-pyrrolo[1,2-c][1,2,3]triazoleContains an amino group instead of a carboxylic acidEnhanced solubility and potential biological activity
5-Methyl-4H-pyrrolo[1,2-c][1,2,3]triazoleMethyl substitution on the pyrrole ringAltered electronic properties affecting reactivity
4H-Pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acidLacks the dihydro moietyDifferent stability and reactivity compared to the target compound

These compounds highlight the uniqueness of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid through their distinct functional groups and structural configurations. Each similarity offers insights into potential variations in biological activity and chemical behavior.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

153.053826475 g/mol

Monoisotopic Mass

153.053826475 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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